molecular formula C17H22BrNO B267837 3-[(4-Bromobenzyl)amino]-1-adamantanol

3-[(4-Bromobenzyl)amino]-1-adamantanol

Katalognummer B267837
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: VXVDFVYPRDAVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Bromobenzyl)amino]-1-adamantanol, also known as BRBAA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRBAA belongs to the class of adamantane derivatives and is a potent inhibitor of the protein kinase C (PKC) enzyme. In

Wirkmechanismus

3-[(4-Bromobenzyl)amino]-1-adamantanol exerts its pharmacological effects by inhibiting the PKC enzyme, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 3-[(4-Bromobenzyl)amino]-1-adamantanol can modulate the activity of downstream signaling pathways, leading to a variety of biological effects.
Biochemical and Physiological Effects:
3-[(4-Bromobenzyl)amino]-1-adamantanol has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-[(4-Bromobenzyl)amino]-1-adamantanol inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In diabetes, 3-[(4-Bromobenzyl)amino]-1-adamantanol improves insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. In Alzheimer's disease, 3-[(4-Bromobenzyl)amino]-1-adamantanol protects neurons from oxidative stress and improves cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(4-Bromobenzyl)amino]-1-adamantanol has several advantages for lab experiments, such as its high potency and specificity for PKC inhibition. However, 3-[(4-Bromobenzyl)amino]-1-adamantanol also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 3-[(4-Bromobenzyl)amino]-1-adamantanol in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 3-[(4-Bromobenzyl)amino]-1-adamantanol. One area of interest is the development of novel 3-[(4-Bromobenzyl)amino]-1-adamantanol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 3-[(4-Bromobenzyl)amino]-1-adamantanol in other diseases such as cardiovascular disease and neurodegenerative disorders. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of 3-[(4-Bromobenzyl)amino]-1-adamantanol could provide insights into the development of new therapeutic strategies.
In conclusion, 3-[(4-Bromobenzyl)amino]-1-adamantanol is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of the PKC enzyme has been shown to have a wide range of biochemical and physiological effects. Further research is warranted to fully explore the therapeutic potential of 3-[(4-Bromobenzyl)amino]-1-adamantanol and its derivatives.

Synthesemethoden

The synthesis of 3-[(4-Bromobenzyl)amino]-1-adamantanol involves a series of chemical reactions starting with the reaction of 4-bromobenzylamine with 1-adamantanol in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 3-[(4-Bromobenzyl)amino]-1-adamantanol requires expertise in organic chemistry and access to specialized equipment and reagents.

Wissenschaftliche Forschungsanwendungen

3-[(4-Bromobenzyl)amino]-1-adamantanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 3-[(4-Bromobenzyl)amino]-1-adamantanol has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC enzyme. In diabetes research, 3-[(4-Bromobenzyl)amino]-1-adamantanol has been found to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, 3-[(4-Bromobenzyl)amino]-1-adamantanol has been shown to protect neurons from oxidative stress and improve cognitive function.

Eigenschaften

Produktname

3-[(4-Bromobenzyl)amino]-1-adamantanol

Molekularformel

C17H22BrNO

Molekulargewicht

336.3 g/mol

IUPAC-Name

3-[(4-bromophenyl)methylamino]adamantan-1-ol

InChI

InChI=1S/C17H22BrNO/c18-15-3-1-12(2-4-15)10-19-16-6-13-5-14(7-16)9-17(20,8-13)11-16/h1-4,13-14,19-20H,5-11H2

InChI-Schlüssel

VXVDFVYPRDAVHR-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.